molecular formula C9H5N3O5 B1630300 3,6-Dinitro-4-hydroxyquinoline CAS No. 874499-33-9

3,6-Dinitro-4-hydroxyquinoline

Cat. No. B1630300
M. Wt: 235.15 g/mol
InChI Key: YOFJDNXGWZPDCB-UHFFFAOYSA-N
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Description

3,6-Dinitro-4-hydroxyquinoline is a chemical compound with the molecular formula C9H5N3O5 and a molecular weight of 235.155 . It is used for proteomics research .


Synthesis Analysis

The synthesis of quinoline derivatives, including 3,6-Dinitro-4-hydroxyquinoline, has been a topic of interest in organic chemistry. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 3,6-Dinitro-4-hydroxyquinoline consists of a quinoline core, which is a bicyclic compound that consists of a benzene ring fused with a pyridine moiety . The compound is further substituted with nitro groups at the 3 and 6 positions and a hydroxy group at the 4 position .

Scientific Research Applications

Reactivity in Solid State

3,6-Dinitro-4-hydroxyquinoline's reactivity has been studied in solid state contexts. Singh et al. (1999) explored the reaction between 8-Hydroxyquinoline and Nitrophenols, highlighting how the reactivity increases with the number of nitro groups in phenols. This study contributes to understanding the reactivity of compounds similar to 3,6-Dinitro-4-hydroxyquinoline in solid-state chemistry (Singh, Singh & Singh, 1999).

Nitration Processes

The nitration of hydroxyquinolines, a process relevant to 3,6-Dinitro-4-hydroxyquinoline, was investigated by Urbański and Kutkiewicz (1964). They found that 8-hydroxyquinoline and 8-hydroxy-5-nitroquinoline can be nitrated to yield dinitro compounds, providing insights into the chemical processes and mechanisms that could be applicable to 3,6-Dinitro-4-hydroxyquinoline (Urbański & Kutkiewicz, 1964).

Vibrational Spectra Analysis

Research by Bahgat and Ragheb (2007) on the vibrational spectra of 8-hydroxyquinoline and its derivatives, including dinitro derivatives, contributes to understanding the physical properties of 3,6-Dinitro-4-hydroxyquinoline. They used density functional theory (DFT) calculations to understand the effects of nitro substituents on vibrational frequencies, which is crucial for characterizing the physical properties of such compounds (Bahgat & Ragheb, 2007).

Use in Supramolecular Chemistry

The use of hydroxyquinoline derivatives in supramolecular chemistry, as discussed by Albrecht, Fiege, and Osetska (2008), indicates potential applications for 3,6-Dinitro-4-hydroxyquinoline in this field. They reviewed applications of 8-hydroxyquinoline derivatives in developing new supramolecular sensors and self-assembled aggregates, suggesting possible roles for 3,6-Dinitro-4-hydroxyquinoline in similar applications (Albrecht, Fiege & Osetska, 2008).

Sublimation and Volatilisation Kinetics

The study of sublimation and volatilisation kinetics of nitro-derivatives of 8-hydroxyquinoline, as explored by Crespi et al. (2001), is relevant for understanding the thermal behavior of 3,6-Dinitro-4-hydroxyquinoline. They found that the stability of these compounds increases with the number of nitro groups, providing insights into the thermal stability and kinetics of 3,6-Dinitro-4-hydroxyquinoline (Crespi et al., 2001).

Magnetic and Luminescence Properties

Studies on lanthanide complexes with 8-hydroxyquinoline derivatives, like those conducted by Wang et al. (2016), reveal important insights into the magnetic and luminescence properties of these compounds. Their research on the magnetic relaxation behavior and luminescence of these complexes can guide the exploration of similar properties in 3,6-Dinitro-4-hydroxyquinoline derivatives (Wang et al., 2016).

properties

IUPAC Name

3,6-dinitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O5/c13-9-6-3-5(11(14)15)1-2-7(6)10-4-8(9)12(16)17/h1-4H,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFJDNXGWZPDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650713
Record name 3,6-Dinitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dinitro-4-hydroxyquinoline

CAS RN

874499-33-9
Record name 3,6-Dinitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JCE Simpson, PH Wright - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
The nitration of 4-aminoquinoline is stated (Tschitschibabin et al., Bey., 1925, 58,803) to yield (111) by isomerisation of the nitroarnine (11). Re-examination of the reaction has now …
Number of citations: 0 pubs.rsc.org

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